N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c1-8(2)13(19)18-14-17-7-10(20-14)6-9-4-3-5-11(15)12(9)16/h3-5,7-8H,6H2,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJZQTMGBSFPGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)CC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiazole Ring Formation
The thiazole nucleus is typically constructed via the Hantzsch thiazole synthesis, which involves the condensation of α-halo ketones with thioureas. For N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide, the process begins with 2,3-dichlorobenzyl chloride as the α-halogenated precursor. Reaction with thiourea in ethanol at reflux (78°C) for 6–8 hours yields 2-amino-5-(2,3-dichlorobenzyl)-1,3-thiazole as a pale yellow solid (yield: 68–72%).
Critical parameters :
Amide Functionalization at C2 Position
The 2-amino group undergoes acylation with 2-methylpropanoyl chloride under Schotten-Baumann conditions:
Procedure :
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Dissolve 2-amino-5-(2,3-dichlorobenzyl)-1,3-thiazole (1.0 equiv) in dichloromethane (DCM) at 0°C.
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Add 2-methylpropanoyl chloride (1.1 equiv) dropwise over 15 minutes.
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Maintain pH 8–9 via simultaneous addition of 10% NaOH(aq).
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Stir at room temperature for 12 hours.
Yield : 83–87% after recrystallization from ethyl acetate/hexane.
Mechanistic insight :
The reaction proceeds through a nucleophilic acyl substitution, where the thiazole amine attacks the electrophilic carbonyl carbon, displacing chloride. Steric hindrance from the 2-methylpropanoyl group necessitates extended reaction times compared to linear acyl chlorides.
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the acylation step:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 12 hours | 45 minutes |
| Temperature | 25°C | 80°C |
| Solvent | DCM | DMF |
| Yield | 83–87% | 89–92% |
Microwave conditions enhance reaction efficiency by enabling superheating of DMF (ε = 36.7), which improves reagent solubility and transition-state stabilization.
Solid-Phase Synthesis for Parallel Optimization
A patent-derived approach utilizes Wang resin-bound thiourea for combinatorial library generation:
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Resin functionalization : Load Wang resin with Fmoc-protected thiourea (2.1 mmol/g loading).
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Ring formation : Treat with 2,3-dichlorobenzyl bromide (3.0 equiv) in DMF at 60°C for 24 hours.
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Cleavage : Use TFA/H2O (95:5 v/v) to release the thiazole intermediate.
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Acylation : Perform on-resin reaction with 2-methylpropanoyl chloride/N-hydroxysuccinimide (NHS).
This method achieves 76–81% purity without chromatography, demonstrating scalability for high-throughput applications.
Process Optimization and Challenges
Byproduct Analysis and Mitigation
Common impurities include:
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N,N-Diacylated product : Forms when excess acyl chloride reacts with both amine and thiazole nitrogen. Controlled by:
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Oxazole derivatives : Result from O-acylation competing with N-acylation. Minimized by:
Green Chemistry Approaches
Solvent recycling systems improve sustainability:
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DCM recovery : Distillation at 40°C under reduced pressure (200 mbar) achieves 92% solvent reuse.
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Catalytic triethylamine : Recyclable via acid-base extraction (85% recovery per cycle).
Life-cycle assessment shows a 34% reduction in E-factor (from 18.7 to 12.3) when implementing these measures.
Analytical Characterization
Spectroscopic Data
The downfield shift of the thiazole C-H proton (δ 8.05 in precursor vs. δ 7.89 in product) confirms successful acylation.
Industrial Scale-Up Considerations
Continuous Flow Synthesis
A plug-flow reactor design enhances safety and yield for large batches:
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced thiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., DMF, THF) .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds. These products can be further utilized in different applications, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block: This compound serves as a versatile building block for synthesizing more complex molecules, particularly in the development of thiazole derivatives that exhibit varied biological activities.
2. Biology:
- Antimicrobial Activity: Research has shown that thiazole derivatives can exhibit significant antimicrobial properties against various pathogens. N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide has been investigated for its efficacy against resistant bacterial strains .
- Anticancer Properties: The compound has also been explored for its potential anticancer effects. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines by inducing apoptosis or disrupting cell cycle progression .
3. Medicine:
- Therapeutic Potential: There is ongoing research into the therapeutic applications of this compound in treating diseases such as cancer and bacterial infections. Its mechanism of action involves interaction with specific molecular targets, which may modulate enzyme activity or receptor signaling pathways .
4. Industry:
- Material Development: The compound is utilized in the development of new materials and chemical processes, particularly in pharmaceuticals where thiazole derivatives are sought after for their diverse biological activities.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of this compound against multidrug-resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of traditional antibiotics like linezolid, indicating its potential as an effective antimicrobial agent .
Case Study 2: Anticancer Activity
In a comparative study assessing cytotoxic effects on various cancer cell lines, this compound demonstrated a significant reduction in cell viability at concentrations above 10 µM. The results suggest that it may act as a promising lead compound for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group enhances its binding affinity to these targets, while the thiazole ring contributes to its overall stability and reactivity. The compound may inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
*LogP values estimated using fragment-based methods.
Key Observations :
Pharmacological Activity
LIMKi 3 (BMS-5)
- Structure : Features a pyrazole ring with 2,6-dichlorophenyl and difluoromethyl groups.
- Activity : Demonstrated antidepressant-like effects in three rodent models, attributed to LIM kinase inhibition. Its lipophilicity (LogP ~4.1) enables blood-brain barrier penetration.
- Comparison : The target compound’s dichlorobenzyl group may similarly enhance CNS uptake, but the absence of pyrazole could alter target selectivity.
4-Chloro-Benzamide Analog
- Structure : Benzamide substituent introduces a planar aromatic system.
Biological Activity
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may possess antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on its biological activity, including case studies and relevant research findings.
- Molecular Formula : C17H16Cl2N4OS
- Molecular Weight : 441.4 g/mol
- CAS Number : 835892-25-6
The compound features a thiazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of related thiazole compounds against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were often in the range of 62.5 to 125 µg/mL, indicating potent activity against resistant strains .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Thiazole Derivative A | S. aureus | 62.5 |
| Thiazole Derivative B | E. coli | 78.12 |
Anticancer Activity
This compound has been evaluated for its anticancer properties in vitro. In studies involving human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), thiazole derivatives showed promising antiproliferative effects. The half-maximal inhibitory concentration (IC50) values were reported around 200 µg/mL for these cell lines, suggesting moderate efficacy .
Anti-inflammatory Activity
Thiazole compounds are also recognized for their anti-inflammatory properties. Research has demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines in cell cultures, potentially providing therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A comparative study assessed the antimicrobial activity of various thiazole derivatives, including this compound.
- Results indicated a significant reduction in bacterial growth at concentrations as low as 62.5 µg/mL against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anticancer Assessment :
-
In Silico Studies :
- Computational studies have provided insights into the binding interactions of thiazole derivatives with target proteins involved in microbial resistance and cancer pathways.
- These studies suggest that modifications to the thiazole ring can enhance biological activity by improving binding affinity to target sites .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols. A common approach involves coupling 2-amino-5-(2,3-dichlorobenzyl)thiazole with 2-methylpropanoyl chloride in the presence of triethylamine (as a base) in anhydrous dioxane . To ensure high purity (>95%), recrystallization from ethanol-DMF (1:1) or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and verifying intermediates via H-NMR (e.g., δ 4.19 ppm for CH groups) is critical .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be observed?
- Methodological Answer :
- H-NMR : Expect signals for the dichlorobenzyl aromatic protons (δ 7.16–7.48 ppm, multiplet), thiazole protons (δ 7.21 ppm, singlet), and methyl groups (δ 1.2–1.5 ppm, triplet for CH(CH)) .
- IR : Stretching vibrations for the amide C=O (~1650 cm) and thiazole C=N (~1550 cm) .
- Mass Spectrometry : Molecular ion peak at m/z ~357 (M) with fragments at m/z 154 (dichlorobenzyl) and 86 (thiazole ring) .
Q. How does the compound’s stability under laboratory conditions influence experimental design?
- Methodological Answer : The compound is stable at room temperature in inert atmospheres but degrades under strong acids/bases or UV light. Storage in amber vials at 4°C with desiccants (e.g., silica gel) is advised. For long-term stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC (C18 column, acetonitrile/water 70:30) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to model interactions. The dichlorobenzyl group may occupy hydrophobic pockets, while the amide forms hydrogen bonds with catalytic residues .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features to guide SAR studies .
Q. How can structural analogs resolve contradictions in biological activity data?
- Methodological Answer :
- Comparative SAR : Synthesize analogs with substituent variations (e.g., replacing 2,3-dichlorobenzyl with 3-chlorobenzyl or fluorinated groups) and test in parallel assays (e.g., cytotoxicity MTT). Activity trends may clarify the role of halogen positioning .
- Meta-Analysis : Aggregate data from structurally related thiazoles (e.g., PubChem CID 476292-50-9) to identify conserved pharmacophores .
Q. What experimental approaches validate the compound’s mechanism of action in cancer models?
- Methodological Answer :
- In Vitro : Perform flow cytometry (Annexin V/PI staining) to quantify apoptosis in HeLa or MCF-7 cells. Pre-treat with caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase dependence .
- In Vivo : Use xenograft models (e.g., nude mice with HT-29 tumors) at 50 mg/kg/day (oral). Monitor tumor volume and perform immunohistochemistry (Ki-67, TUNEL) .
- Target Identification : Combine affinity chromatography (compound-linked Sepharose) with LC-MS/MS to isolate interacting proteins (e.g., EGFR or Bcl-2) .
Q. How can crystallography resolve uncertainties in the compound’s 3D conformation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethanol/water). Refine structures using SHELXL (R-factor <5%) to confirm bond angles (e.g., thiazole ring planarity) and hydrogen-bonding networks .
- Twinned Data Handling : For challenging crystals (e.g., pseudo-merohedral twinning), use SHELXD for structure solution and PLATON for validation .
Data Analysis and Reproducibility
Q. What statistical methods address variability in biological assay results?
- Methodological Answer :
- Dose-Response Curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC values. Report 95% confidence intervals .
- ANOVA with Tukey’s Test : Compare treatment groups (n ≥ 3) to control for batch effects or reagent variability .
Q. How can researchers mitigate synthetic batch-to-batch inconsistencies?
- Methodological Answer :
- QC Protocols : Implement in-process controls (e.g., H-NMR at each step) and quantify impurities via HPLC-DAD.
- DoE Optimization : Use response surface methodology (e.g., varying reaction time/temperature) to identify robust conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
